molecular formula C12H26Si B12548917 Silane, triethyl(4-methyl-3-pentenyl)- CAS No. 172609-00-6

Silane, triethyl(4-methyl-3-pentenyl)-

Cat. No.: B12548917
CAS No.: 172609-00-6
M. Wt: 198.42 g/mol
InChI Key: CCVOWJNDHQONCV-UHFFFAOYSA-N
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Description

Silane, triethyl(4-methyl-3-pentenyl)-: is an organosilicon compound with the molecular formula C12H26Si . This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and a 4-methyl-3-pentenyl group. Organosilicon compounds like this one are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, triethyl(4-methyl-3-pentenyl)- typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of Silane, triethyl(4-methyl-3-pentenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Silane, triethyl(4-methyl-3-pentenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various reduced organic compounds.

    Substitution: Halogenated silanes and other substituted silanes.

Scientific Research Applications

Silane, triethyl(4-methyl-3-pentenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials such as silicones and polymers.

Mechanism of Action

The mechanism of action of Silane, triethyl(4-methyl-3-pentenyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a variety of chemical reactions. The pathways involved often include the formation of intermediate silanes, which can further react to form the desired products.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Another organosilicon compound with similar reactivity but different substituents.

    Trimethylsilane: Contains three methyl groups instead of ethyl groups.

    Triisopropylsilane: Features three isopropyl groups, offering different steric and electronic properties.

Uniqueness

Silane, triethyl(4-methyl-3-pentenyl)- is unique due to the presence of the 4-methyl-3-pentenyl group, which imparts distinct chemical properties. This group allows for specific interactions and reactivity patterns that are not observed in other similar compounds. The combination of ethyl and 4-methyl-3-pentenyl groups provides a balance of stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

172609-00-6

Molecular Formula

C12H26Si

Molecular Weight

198.42 g/mol

IUPAC Name

triethyl(4-methylpent-3-enyl)silane

InChI

InChI=1S/C12H26Si/c1-6-13(7-2,8-3)11-9-10-12(4)5/h10H,6-9,11H2,1-5H3

InChI Key

CCVOWJNDHQONCV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCC=C(C)C

Origin of Product

United States

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